molecular formula C8H15N3 B13148756 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine

1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13148756
M. Wt: 153.22 g/mol
InChI Key: PVJOPTLJTGWWGN-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by a pyrazole ring substituted with a 3-methylbutan-2-yl group at the 1-position and an amine group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular functions and exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine
  • 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine
  • 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-carboxamide

Uniqueness: 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H17N3C_9H_{17}N_3, characterized by a pyrazole ring with a 3-methylbutan-2-yl group at the 1-position and an amine group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it an interesting subject in medicinal chemistry and related fields .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

This compound may also possess anti-inflammatory effects. Studies have reported that it can inhibit inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory conditions .

3. Anticancer Activity

The compound has demonstrated anticancer properties, particularly against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. It is believed to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation, affecting biochemical pathways crucial for cell survival and proliferation .

Receptor Binding: It may bind to various receptors on cell surfaces, triggering cellular responses that modulate inflammation and cancer cell growth .

Gene Expression Modulation: The compound could influence gene expression patterns, leading to alterations in protein synthesis and overall cellular function .

Research Findings

Recent studies have elucidated the structure–activity relationship (SAR) of pyrazole derivatives, including this compound. The following table summarizes key findings related to its biological activity:

Biological ActivityTarget Cell LinesMechanism of ActionReference
AntimicrobialE. coli, S. aureusEnzyme inhibition
Anti-inflammatoryCytokines (TNF-α, IL-6)Cytokine inhibition
AnticancerMDA-MB-231, HepG2Enzyme inhibition, receptor binding

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • Anticancer Efficacy: In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through modulation of key signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects: A study showed that the compound reduced levels of inflammatory markers in animal models of inflammation, indicating its potential therapeutic application in inflammatory diseases .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-6(2)7(3)11-5-8(9)4-10-11/h4-7H,9H2,1-3H3

InChI Key

PVJOPTLJTGWWGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=C(C=N1)N

Origin of Product

United States

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